molecular formula C22H25N5O3 B2925492 5-(Oxolan-2-ylmethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one CAS No. 1105191-76-1

5-(Oxolan-2-ylmethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one

Cat. No. B2925492
CAS RN: 1105191-76-1
M. Wt: 407.474
InChI Key: CNJSILKAONZCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as pyrazolopyridines . Pyrazolopyridines are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring .


Synthesis Analysis

While specific synthesis methods for this exact compound are not available, similar compounds such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized for their anti-tubercular activity . These compounds were designed and synthesized, and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As with the synthesis, the reactions of similar compounds have been studied .

Scientific Research Applications

Synthesis and Molecular Structure Investigations

Research in the area of synthesis and molecular structure has led to the development of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. These compounds undergo detailed molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations to analyze intermolecular interactions and predict electronic properties, as well as 1H- and 13C-NMR spectra (Shawish et al., 2021).

Pharmacological Activities

Derivatives similar to the query compound have been synthesized and evaluated for their pharmacological activities. For instance, pyrazolo[1,5-a]pyridines have been developed and assessed through in vitro receptor binding assays, identifying potential dopamine D4 receptor ligands with notable affinity constants, indicating their potential as therapeutic agents (Guca, 2014). Moreover, compounds featuring pyrazolo[1,5-a]pyridine substructures have been discovered as G protein-biased dopaminergic ligands, showing promise in antipsychotic activity through pharmacological characterization involving various bioassays (Möller et al., 2017).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potential of compounds structurally related to "5-(Oxolan-2-ylmethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one" has also been a subject of research. Synthesized derivatives have been evaluated against various bacteria and fungi, exhibiting significant antimicrobial activity, which underscores the therapeutic potential of such compounds in combating infectious diseases (Patel et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrazolopyridine derivatives have been studied for their anti-tubercular activity .

properties

IUPAC Name

5-(oxolan-2-ylmethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c28-21(26-10-8-23-9-11-26)18-14-25(13-17-7-4-12-30-17)15-19-20(18)24-27(22(19)29)16-5-2-1-3-6-16/h1-3,5-6,14-15,17,23H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJSILKAONZCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)N5CCNCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.